1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2549045-78-3
VCID: VC11830419
InChI: InChI=1S/C16H18FN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)13-3-4-15(22-2)14(17)5-13/h3-7,12H,8-10H2,1-2H3
SMILES: CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Molecular Formula: C16H18FN3O2
Molecular Weight: 303.33 g/mol

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole

CAS No.: 2549045-78-3

Cat. No.: VC11830419

Molecular Formula: C16H18FN3O2

Molecular Weight: 303.33 g/mol

* For research use only. Not for human or veterinary use.

1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole - 2549045-78-3

Specification

CAS No. 2549045-78-3
Molecular Formula C16H18FN3O2
Molecular Weight 303.33 g/mol
IUPAC Name (3-fluoro-4-methoxyphenyl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone
Standard InChI InChI=1S/C16H18FN3O2/c1-11-6-18-20(7-11)10-12-8-19(9-12)16(21)13-3-4-15(22-2)14(17)5-13/h3-7,12H,8-10H2,1-2H3
Standard InChI Key GUYDYFKQTVBKJJ-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F
Canonical SMILES CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=C(C=C3)OC)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The molecule consists of a 1H-pyrazole ring substituted at position 1 with a methylene-linked azetidin-3-yl group, which is further functionalized by a 3-fluoro-4-methoxybenzoyl moiety. The pyrazole ring itself bears a methyl group at position 4. This arrangement creates a hybrid structure that integrates aromatic, heterocyclic, and fluorinated components .

Calculated Molecular Formula and Weight

Based on structural analysis:

  • Molecular Formula: C16H17FN3O2\text{C}_{16}\text{H}_{17}\text{FN}_3\text{O}_2

  • Molecular Weight: 310.33 g/mol

PropertyValue
IUPAC Name1-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
SMILES NotationCOC1=C(C=C(C=C1)F)C(=O)N2CC(CN2C3=CN(C=C3)C)C
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface Area58.7 Ų
Predicted LogP (iLOGP)2.45

These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in bioactive azetidine-pyrazole hybrids .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

A plausible synthesis route involves three key stages:

  • Azetidine Core Formation: Cyclization of 3-aminopropanol derivatives under Mitsunobu conditions to yield the azetidine ring .

  • Benzoyl Substitution: Acylation of the azetidine nitrogen using 3-fluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

  • Pyrazole Coupling: Alkylation of 4-methyl-1H-pyrazole with a chloromethyl-substituted azetidine intermediate via nucleophilic substitution.

Critical Reaction Considerations

  • Steric hindrance at the azetidine nitrogen may necessitate bulky leaving groups (e.g., tosylates) for efficient alkylation.

  • Fluorine stability requires controlled reaction temperatures (<0°C) during benzoylation to prevent defluorination .

Biological Activity and Mechanistic Insights

Pyrazole-Azetidine Synergy

The combination of pyrazole and azetidine moieties creates a dual pharmacophore system:

  • Pyrazole: Known to interact with kinase ATP-binding pockets through π-π stacking and hydrogen bonding .

  • Azetidine: Enhances metabolic stability compared to larger heterocycles while maintaining conformational flexibility .

Predicted Targets and Activities

Biological TargetPotential Interaction MechanismSupporting Evidence
Factor XaCompetitive inhibition via hydrophobic pocket bindingPyrazole derivatives as anticoagulants
Cyclooxygenase-2 (COX-2)Hydrogen bonding with Tyr385 and Ser530Structural analogy to COX-2 inhibitors
Bacterial DNA gyraseIntercalation via fluoroaryl groupFluoroquinolone-like activity

Comparative Analysis with Analogues

CompoundStructural VariationsKey Biological Findings
3-Methyl-1H-pyrazoleSimple pyrazole coreModerate COX-2 inhibition (IC₅₀ = 18 µM)
DPC423Pyrazole-carboxamide hybridFactor Xa inhibition (Kᵢ = 13 pM)
Ethyl 5-bromo-pyrazoleHalogenated ester derivativeAntimicrobial activity (MIC = 8 µg/mL)

The fluorinated benzoyl group in 1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole may enhance target binding through halogen bonding, as observed in fluorinated kinase inhibitors .

ParameterOptimization Strategy
Yield ImprovementFlow chemistry for azetidine cyclization
PurificationSimulated moving bed chromatography
StabilityLyophilization for salt formation

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